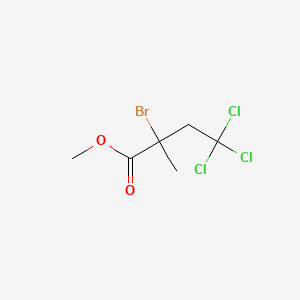![molecular formula C9H19N3OS2 B14429025 [Nitroso(propyl)amino]methyl diethylcarbamodithioate CAS No. 82846-50-2](/img/structure/B14429025.png)
[Nitroso(propyl)amino]methyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Nitroso(propyl)amino]methyl diethylcarbamodithioate is a chemical compound that contains a nitroso group, a propylamino group, and a diethylcarbamodithioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(propyl)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitroso(propyl)amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[Nitroso(propyl)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The propylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or carbamodithioates.
Applications De Recherche Scientifique
[Nitroso(propyl)amino]methyl diethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [Nitroso(propyl)amino]methyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The propylamino and diethylcarbamodithioate groups may also interact with various cellular components, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrosamines: Compounds containing the nitroso group bonded to an amine.
Carbamodithioates: Compounds containing the carbamodithioate group.
Uniqueness
[Nitroso(propyl)amino]methyl diethylcarbamodithioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
82846-50-2 |
|---|---|
Formule moléculaire |
C9H19N3OS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
[nitroso(propyl)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19N3OS2/c1-4-7-12(10-13)8-15-9(14)11(5-2)6-3/h4-8H2,1-3H3 |
Clé InChI |
QLANNJHZHZAQIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CSC(=S)N(CC)CC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
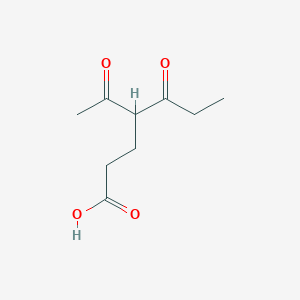
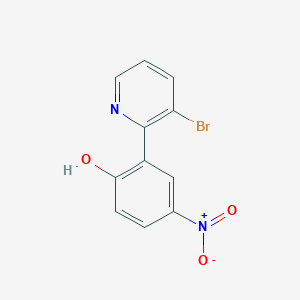
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
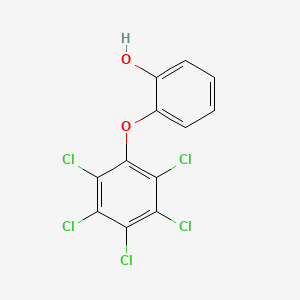
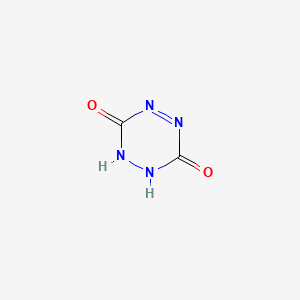
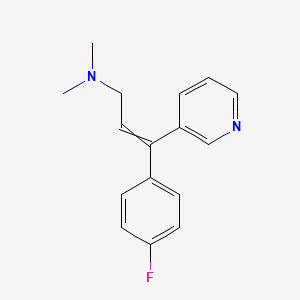
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)

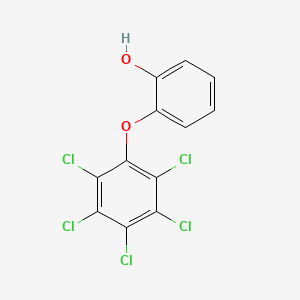
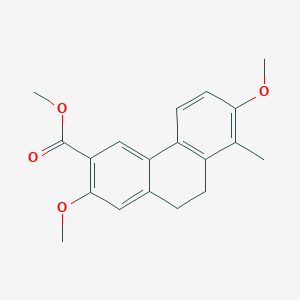
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
